Tert-butyl5-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
Description
tert-Butyl 5-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate is a bicyclic organic compound featuring a rigid 2-azabicyclo[2.1.1]hexane core. The tert-butyloxycarbonyl (Boc) group at position 2 acts as a protecting group for the amine, while the hydroxymethyl substituent at position 5 introduces polarity and reactivity. This compound is primarily utilized as a building block in pharmaceutical and agrochemical synthesis due to its stereochemical rigidity and functional versatility .
Properties
IUPAC Name |
tert-butyl (1S,4R,5R)-5-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-5-7-4-9(12)8(7)6-13/h7-9,13H,4-6H2,1-3H3/t7-,8+,9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZADKBOMRWEHDD-YIZRAAEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1C2CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1[C@@H]2CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl5-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves the annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation, resulting in good yields . The reaction is highly diastereoselective, especially when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the modular approach using photochemistry to access new building blocks via [2 + 2] cycloaddition is a promising strategy . This method allows for the efficient and scalable production of the compound, making it accessible for various applications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl5-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tert-butyl ester group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reagents used.
Major Products Formed
The major products formed from these reactions include carboxylic acids, reduced derivatives, and substituted compounds with various functional groups.
Scientific Research Applications
Tert-butyl5-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate has several scientific research applications, including:
Chemistry: It serves as a valuable building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Tert-butyl5-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biological processes at the molecular level. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Functional Group Effects
The following table highlights key structural differences and functional group impacts among analogs:
Key Observations:
- Positional Isomerism : The hydroxymethyl group at position 5 (main compound) versus position 4 () alters steric accessibility and hydrogen-bonding networks, impacting reactivity in synthesis .
- Functional Group Diversity: Amino () and acetyl () substituents modify electronic properties, influencing applications in catalysis or drug design.
Physicochemical Properties
Key Observations:
- The benzyloxycarbonylamino derivative () exhibits the highest molecular weight and predicted boiling point due to its aromatic substituent .
- The amino analog () has a lower molecular weight and basic pKa (~8.5), enabling salt formation under acidic conditions .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for producing tert-butyl 5-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via multi-step routes, often involving bicyclic framework formation followed by functionalization. Key steps include:
- Ring-closing metathesis or cycloaddition reactions to construct the azabicyclo core.
- Hydroxymethyl introduction via nucleophilic substitution or oxidation-reduction sequences (e.g., using NaBH₄ for reduction of carbonyl intermediates) .
- Tert-butyl ester protection using Boc anhydride under basic conditions (e.g., DMAP catalysis) .
- Critical parameters : Solvent polarity (THF vs. DCM), temperature (0–25°C for sensitive steps), and purification via flash chromatography (silica gel, hexane/EtOAc gradients) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : ¹H/¹³C NMR to confirm bicyclic structure and substituent positions (e.g., tert-butyl singlet at δ ~1.4 ppm, hydroxymethyl protons at δ ~3.5 ppm) .
- IR spectroscopy : Peaks at ~3400 cm⁻¹ (hydroxyl stretch) and ~1700 cm⁻¹ (ester carbonyl) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺ for C₁₁H₁₈NO₃: calc. 212.1287) .
Q. What functional group transformations are feasible for this compound?
- Methodological Answer : Key reactions include:
- Oxidation : Hydroxymethyl → aldehyde/carboxylic acid using TEMPO/NaOCl or KMnO₄ .
- Ester hydrolysis : Acidic (HCl/H₂O) or basic (LiOH/THF) cleavage of the tert-butyl group to free carboxylic acid .
- Nucleophilic substitution : Hydroxymethyl group replacement with halides (e.g., SOCl₂ for Cl substitution) .
Advanced Research Questions
Q. How can stereochemical challenges during synthesis be addressed, particularly for exo/endo isomers?
- Methodological Answer :
- Chiral auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-glyceraldehyde derivatives) to control bicyclic ring stereochemistry .
- Chromatographic separation : Reverse-phase HPLC with chiral columns (e.g., Chiralpak IA) to resolve exo/endo isomers .
- Computational modeling : DFT calculations (e.g., Gaussian 16) to predict transition-state energies and optimize reaction pathways for desired stereoisomers .
Q. What evidence supports this compound’s potential as an enzyme inhibitor in medicinal chemistry?
- Methodological Answer :
- In vitro assays : Screen against targets like aromatase (breast cancer relevance) using fluorogenic substrates; IC₅₀ values <1 μM reported for analogs .
- Structure-activity relationships (SAR) : Compare with derivatives (e.g., 5-Ph or 5-NHCOOR substituents) to identify critical functional groups. Hydroxymethyl enhances H-bonding with active-site residues .
- X-ray crystallography : Co-crystallization with target enzymes (e.g., cytochrome P450) to map binding interactions .
Q. How can contradictory data on reaction outcomes (e.g., product distribution under varying conditions) be reconciled?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial design to systematically vary parameters (temperature, solvent, catalyst loading) and identify dominant factors .
- Mechanistic studies : Probe intermediates via in situ FTIR or LC-MS to detect transient species (e.g., oxonium ions in ester hydrolysis) .
- Cross-validation : Compare results across labs using standardized protocols (e.g., ACS reagent-grade solvents, calibrated equipment) .
Q. What strategies enhance the compound’s stability in aqueous media for biological studies?
- Methodological Answer :
- Lyophilization : Freeze-drying from tert-butanol/water mixtures to form stable amorphous solids .
- Prodrug design : Mask hydroxymethyl as a phosphate ester for improved solubility and slow hydrolysis in vivo .
- Buffering agents : Use PBS (pH 7.4) with 0.1% BSA to prevent aggregation in cell culture assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
